molecular formula C13H7BrF3NO3 B1386265 4-(4-Bromophenoxy)-1-nitro-2-(trifluoromethyl)benzene CAS No. 1156314-30-5

4-(4-Bromophenoxy)-1-nitro-2-(trifluoromethyl)benzene

Cat. No.: B1386265
CAS No.: 1156314-30-5
M. Wt: 362.1 g/mol
InChI Key: SJFBKBGZOPROTQ-UHFFFAOYSA-N
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Description

4-(4-Bromophenoxy)-1-nitro-2-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with three functional groups:

  • Nitro (-NO₂) at position 1,
  • Trifluoromethyl (-CF₃) at position 2,
  • 4-Bromophenoxy (-O-C₆H₄-Br) at position 4.

This substitution pattern confers unique electronic and steric properties.

Properties

IUPAC Name

4-(4-bromophenoxy)-1-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrF3NO3/c14-8-1-3-9(4-2-8)21-10-5-6-12(18(19)20)11(7-10)13(15,16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFBKBGZOPROTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenoxy)-1-nitro-2-(trifluoromethyl)benzene typically involves the following steps:

    Bromination: The bromine atom is introduced via bromination reactions, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration, bromination, and trifluoromethylation processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenoxy)-1-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H2) with a palladium catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include amino derivatives, reduced forms of the compound, and various substituted benzene derivatives.

Scientific Research Applications

4-(4-Bromophenoxy)-1-nitro-2-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenoxy)-1-nitro-2-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Substitution Patterns and Key Differences

The table below highlights structural analogs and their distinguishing features:

Compound Name CAS Number Substituents Applications/Notes Key Differences
4-(4-Bromophenoxy)-1-nitro-2-(trifluoromethyl)benzene (Target) 1156314-30-5 -NO₂ (1), -CF₃ (2), -O-C₆H₄-Br (4) Limited commercial availability; potential intermediate in agrochemical synthesis Unique bromophenoxy group; trifluoromethyl enhances stability .
Nitrofluorfen (2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene) 79493-07-1 -Cl (2), -NO₂ (1), -CF₃ (4) Herbicide (Pesticide Chemicals Glossary) Chloro vs. bromo substituent; trifluoromethyl position differs .
Oxyfluorfen (2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene) 42874-03-3 -Cl (2), -O-C₆H₃(ethoxy, NO₂) (1), -CF₃ (4) Herbicide (Pesticide Chemicals Glossary) Ethoxy group adjacent to nitro; broader agricultural use .
1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene 1799-97-9 -Cl (4), -CH₃ (3), -NO₂ (2), -CF₃ (4) Research chemical (no specific application noted) Chloro and methyl substituents; nitro at position 2 .
4-(4-Bromophenoxy)-2-methyl-1-nitrobenzene 163258-52-4 -NO₂ (1), -CH₃ (2), -O-C₆H₄-Br (4) Intermediate in organic synthesis Methyl replaces trifluoromethyl; reduced electron-withdrawing effects .
4-Bromo-2-chloro-1-(trifluoromethoxy)benzene 158579-80-7 -Br (4), -Cl (2), -O-CF₃ (1) No noted applications; structural analog Trifluoromethoxy instead of nitro; altered reactivity profile .

Physicochemical Properties

  • Lipophilicity: The bromophenoxy group contributes to higher lipophilicity than chloro-substituted analogs (e.g., nitrofluorfen), impacting solubility and bioactivity .

Biological Activity

4-(4-Bromophenoxy)-1-nitro-2-(trifluoromethyl)benzene, with the molecular formula C₁₃H₇BrF₃NO₃ and a molecular weight of 362.099 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₇BrF₃NO₃
  • Molecular Weight : 362.099 g/mol
  • CAS Number : 1156314-30-5
  • MDL Number : MFCD13677626

Biological Activity Overview

Recent studies have highlighted various biological activities associated with halogenated compounds, particularly those containing nitro and trifluoromethyl groups. These functionalities often enhance lipophilicity and biological interactions.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against several pathogenic strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected bacteria:

Pathogen MIC (µg/mL) Reference
Methicillin-resistant Staphylococcus aureus (MRSA)8
Escherichia coli12.5
Staphylococcus epidermidis3.12

The biological activity of this compound is hypothesized to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways. The presence of bromine and trifluoromethyl groups is believed to enhance membrane permeability, allowing the compound to exert its effects more effectively.

Case Studies

  • Study on Antibacterial Properties
    A recent study evaluated the antibacterial efficacy of various brominated compounds, including this compound. Results indicated that the compound exhibited significant activity against MRSA, outperforming traditional antibiotics like vancomycin in certain assays .
  • Mechanistic Insights
    Research focusing on the interaction of halogenated compounds with bacterial enzymes revealed that this compound inhibits specific enzymes involved in cell wall synthesis, leading to increased cell lysis rates in susceptible strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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